molecular formula C24H24N4 B2695165 N-cyclohexyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477225-99-3

N-cyclohexyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2695165
CAS No.: 477225-99-3
M. Wt: 368.484
InChI Key: DEXDDKOHIYBOOP-UHFFFAOYSA-N
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Description

Background and Significance of N-Cyclohexyl-5,7-Diphenyl-7H-Pyrrolo[2,3-d]Pyrimidin-4-Amine

This compound (PubChem CID: 86580359) is a synthetic small molecule featuring a tricyclic framework. The compound’s structure comprises a pyrrolo[2,3-d]pyrimidine core substituted at the 4-position with a cyclohexylamine group and at the 5- and 7-positions with phenyl rings. The molecular geometry facilitates interactions with hydrophobic pockets in enzyme active sites, particularly kinases, due to the planar aromatic system and flexible cyclohexyl moiety.

Table 1: Key Molecular Properties of this compound

Property Value
Molecular Formula $$ \text{C}{24}\text{H}{25}\text{N}_5 $$
Molecular Weight 383.5 g/mol
IUPAC Name N~4~-cyclohexyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine
Synonyms CHEMBL3318922, VS8, Q27467115
Topological Polar Surface Area 71.5 Ų

The compound’s significance is underscored by its role in inhibiting CDK2, a kinase critical for cell cycle progression. Preclinical studies highlight its ability to induce apoptosis in cancer cells by disrupting CDK2-mediated phosphorylation events. Additionally, its structural similarity to purines enables mimicry of adenosine triphosphate (ATP) in kinase binding sites, a strategy leveraged in designing targeted therapies.

Overview of the Pyrrolo[2,3-d]Pyrimidine Scaffold in Medicinal Chemistry

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, serving as a bioisostere for purine nucleobases. Its derivatives exhibit diverse biological activities, including kinase inhibition, antiviral effects, and antiproliferative properties. The scaffold’s rigidity and planar structure enhance π-π stacking interactions with aromatic residues in enzymes, while substituents at the 4-, 5-, and 7-positions modulate solubility and target selectivity.

Table 2: Comparative Analysis of Pyrrolo[2,3-d]Pyrimidine Derivatives

Derivative Substituents Biological Target
Palbociclib 5-Cyclopentyl, 7-pyridinyl CDK4/6
Dinaciclib 7-Pyrazolyl, 4-morpholinyl CDK2/5/9
N-Cyclohexyl-5,7-diphenyl 4-Cyclohexyl, 5,7-diphenyl CDK2

Synthetic routes to pyrrolo[2,3-d]pyrimidines often involve cyclocondensation reactions. For example, heating 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide yields the tricyclic core. Subsequent functionalization at the 4-position with cyclohexylamine introduces conformational flexibility, optimizing binding to CDK2’s allosteric pocket.

Research Objectives and Scope

This article aims to:

  • Elucidate the synthetic methodologies for this compound.
  • Analyze its molecular interactions with CDK2 using docking studies.
  • Evaluate structure-activity relationships (SAR) within the pyrrolo[2,3-d]pyrimidine series.
  • Explore its potential as a lead compound for oncology therapeutics.

The scope excludes pharmacokinetic and toxicological profiles, focusing instead on chemical synthesis, mechanistic insights, and preclinical applications.

Properties

IUPAC Name

N-cyclohexyl-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4/c1-4-10-18(11-5-1)21-16-28(20-14-8-3-9-15-20)24-22(21)23(25-17-26-24)27-19-12-6-2-7-13-19/h1,3-5,8-11,14-17,19H,2,6-7,12-13H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXDDKOHIYBOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C3C(=CN(C3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a base such as potassium t-butoxide in boiling t-butanol . The reaction conditions are crucial for the formation of the desired pyrrolo[2,3-d]pyrimidine ring system. The general reaction scheme is as follows:

    Starting Materials: 2-amino-1H-pyrrole-3-carbonitriles and aryl nitriles.

    Reagents: Potassium t-butoxide, t-butanol.

    Conditions: Reflux in t-butanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

Anticancer Properties

Research has indicated that N-cyclohexyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibits potent anticancer activity. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These results suggest that the compound may serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in tumor growth and survival .

Antiangiogenic Activity

This compound has been identified as a vascular endothelial growth factor receptor (VEGFR) inhibitor. Inhibition of VEGFR is crucial in preventing angiogenesis, which is the formation of new blood vessels that tumors require for growth. The compound's ability to block this pathway suggests its potential use in treating cancers by starving tumors of their blood supply .

Other Therapeutic Potential

In addition to its anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory effects and antimicrobial properties. These activities are hypothesized to arise from its structural features, which allow interaction with various biological targets .

Case Studies and Research Findings

  • VEGFR Inhibition : A study demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines with modifications at the 4-amino position showed varying degrees of VEGFR inhibition, indicating that structural modifications can enhance biological activity .
  • Cytotoxicity Assessment : In vitro assays conducted on multiple cancer cell lines revealed that this compound exhibited significant cytotoxicity against A549 and MCF-7 cells. Further mechanistic studies are required to elucidate the specific pathways affected by this compound .
  • Comparative Analysis : Comparisons with other compounds within the same chemical family have shown that modifications at specific positions can lead to enhanced efficacy against various cancer types. This highlights the importance of structure-activity relationships in drug development .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of pyrrolo[2,3-d]pyrimidin-4-amines are highly sensitive to substitutions at the N4 position and the 5,7 positions. Key analogs include:

N4-Phenyl Derivatives
  • This compound showed an 82% yield and distinct NMR shifts (e.g., δ 9.44 ppm for NH in $^1$H NMR) .
  • N4-(3-fluoro-4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 3) : The addition of halogens (F, Cl) increases lipophilicity and may enhance metabolic stability. This derivative exhibited a molecular ion peak at m/z 279.0198 (HRMS) .
  • N4-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 6) : The methoxy group introduces electron-donating effects, altering electronic distribution and solubility. Its $^{13}$C NMR showed a methoxy carbon at δ 55.26 ppm .
5,7-Diphenyl Derivatives with Varied N4 Substituents
  • N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (K405-0012) : This analog replaces the cyclohexyl group with a methoxypropan-2-yl moiety, introducing polarity and conformational flexibility. It has a molecular weight of 382.51 g/mol and is available commercially (CAS 477225-89-1) .
  • F1386-0303 (5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol) : The hydroxyl group at position 4 instead of an amine reduces basicity, impacting hydrogen-bonding interactions. This compound was identified as a tool molecule for MAP4K4 inhibition .
Alkyl-Substituted Analogs
  • 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine : Methyl substitution at the 7-position simplifies the structure, reducing steric hindrance. Its SMILES string is Cn2ccc1c(ncnc12)N .

Physicochemical and Spectral Properties

Compound Molecular Formula $^1$H NMR (δ, ppm) HRMS (M+H)+ Yield (%)
N4-(3-bromophenyl) analog (Compound 2) C₁₂H₁₀N₄Br 9.44 (s, NH), 8.31–8.32 (m, 2H) 289.0075 (289.0089) 82
N4-(4-methoxyphenyl) analog (Compound 6) C₁₃H₁₃N₄O 3.73 (s, OCH₃), 6.64 (d, J=4 Hz, 1H) 241.1083 (241.1084) 90
K405-0012 C₂₂H₂₂N₄O Not reported N/A Commercial

Biological Activity

N-cyclohexyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.

1. Chemical Structure and Properties

The chemical structure of this compound can be described using its molecular formula C18H20N4C_{18}H_{20}N_4 and a molecular weight of approximately 304.38 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core, which is significant for its biological activity.

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and substitution processes. Specific synthetic routes have been documented in literature, emphasizing the importance of reaction conditions and reagents used to achieve optimal yields and purity.

3.1 Antitumor Activity

Recent studies have highlighted the antitumor properties of pyrrolo[2,3-d]pyrimidine derivatives. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on various cancer cell lines:

CompoundCell LineIC50 (nM)Mechanism
5nMV4-117.8PAK4 inhibition; apoptosis induction
5oMV4-1138.3PAK4 inhibition; cell cycle arrest

These compounds exhibit promising activity against the MV4-11 cell line by inhibiting the p21-activated kinase 4 (PAK4), a critical regulator in tumor progression . The mechanism involves arresting cells in the G0/G1 phase and inducing apoptosis through modulation of signaling pathways.

3.2 Antimicrobial and Antioxidant Activities

In addition to antitumor effects, derivatives related to this compound have shown antimicrobial and antioxidant activities:

CompoundActivity TypeResult
6eAntimicrobialMIC = 51.35 µg/mL against MCF-7
6fAntioxidantDPPH assay = 52.21 µg/mL

These findings suggest that certain derivatives may serve as potential leads for developing new antimicrobial agents .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Cell Cycle Regulation : By affecting cell cycle checkpoints, it can induce apoptosis in cancer cells.
  • Molecular Docking Studies : Computational studies indicate strong binding interactions with target proteins through hydrogen bonding and hydrophobic interactions .

5. Future Perspectives

Given the promising results from preliminary studies on this compound and its derivatives, further research is warranted. Future investigations should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Clinical Trials : To evaluate therapeutic potential in human subjects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-cyclohexyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, and what are the critical reaction parameters?

  • Methodological Answer : A one-step synthesis using phosphorus pentoxide (P₂O₅) with amine hydrochlorides in a high-temperature reaction (200–240°C) is a common approach for pyrrolo[2,3-d]pyrimidin-4-amine derivatives. Cyclohexylamine hydrochloride can react with a pre-formed pyrrolo[2,3-d]pyrimidin-4(3H)-one precursor under these conditions. Key parameters include reaction time (1–7 hours), stoichiometric ratios of P₂O₅ and amines, and solvent selection (e.g., N,N-dimethylcyclohexylamine) to optimize yield .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Look for signals corresponding to the cyclohexyl group (δ ~1.0–2.0 ppm for CH₂ and CH protons) and aromatic protons from diphenyl substituents (δ ~7.0–8.0 ppm). The NH proton in the pyrrolo[2,3-d]pyrimidine core typically appears as a broad singlet near δ 11.0–12.0 ppm .
  • 13C NMR : Aromatic carbons from phenyl groups resonate at δ ~125–140 ppm, while carbons in the pyrrolo-pyrimidine ring appear between δ 90–160 ppm. Cyclohexyl carbons are observed at δ ~20–35 ppm (CH₂) and ~50–55 ppm (CH) .
  • HRMS : The molecular ion peak should match the exact mass of C₂₅H₂₆N₄ (calculated for [M+H]⁺: 375.2178). Discrepancies >5 ppm suggest impurities or incorrect substitution .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer : Pyrrolo[2,3-d]pyrimidin-4-amine derivatives are generally stable as solids but may degrade under prolonged exposure to light or moisture. Solubility in polar aprotic solvents (DMSO, DMF) is moderate (~10–50 mM), while solubility in water is poor. Stability testing via HPLC over 24–72 hours in DMSO at room temperature is recommended to assess degradation .

Advanced Research Questions

Q. How does the substitution pattern (cyclohexyl, diphenyl) influence the compound’s biological activity, particularly in kinase inhibition?

  • Methodological Answer : The cyclohexyl group enhances lipophilicity, improving membrane permeability, while diphenyl substituents may engage in π-π stacking with kinase active sites (e.g., EGFR, Aurora A). Competitive binding assays using recombinant kinases (IC₅₀ determination) and molecular docking studies (e.g., AutoDock Vina) can validate interactions. For example, substituents at the 5- and 7-positions are critical for blocking ATP-binding pockets .

Q. What strategies can resolve contradictions in biological activity data across different cell lines?

  • Methodological Answer :

  • Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–100 μM) to rule out off-target effects at high doses.
  • Cell Line Profiling : Compare activity in kinase-dependent vs. kinase-independent cell lines (e.g., A549 vs. HEK293) to isolate mechanism-specific effects.
  • Biomarker Validation : Use Western blotting to assess downstream targets (e.g., phosphorylated ERK for EGFR inhibition) .

Q. What methodologies are suitable for evaluating dual-target inhibition (e.g., kinase and tubulin polymerization)?

  • Methodological Answer :

  • Kinase Assays : Use fluorescence-based ADP-Glo™ assays for kinase activity.
  • Tubulin Polymerization : Monitor turbidity changes at 340 nm in purified tubulin solutions.
  • Combination Index (CI) Analysis : Apply the Chou-Talalay method to determine synergism (CI < 1) or antagonism (CI > 1) between dual mechanisms .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selectivity against NIK (NF-κB-inducing kinase)?

  • Methodological Answer :

  • Analog Synthesis : Replace cyclohexyl with bulkier groups (e.g., naphthyl) to sterically hinder off-target binding.
  • Crystallography : Co-crystallize the compound with NIK to identify key hydrogen bonds (e.g., with Lys429 or Glu434).
  • Selectivity Screening : Test against a panel of 50–100 kinases to quantify selectivity indices .

Q. What purification challenges arise during scale-up, and how can they be mitigated?

  • Methodological Answer :

  • Column Chromatography : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to improve crystal purity.
  • HPLC-MS Monitoring : Track impurities >0.1% during process development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.